molecular formula C13H9FINO2 B6354573 N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide CAS No. 7161-63-9

N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide

Cat. No.: B6354573
CAS No.: 7161-63-9
M. Wt: 357.12 g/mol
InChI Key: KNBXEFXDDUIVBJ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group, a hydroxy group, and an iodine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 2-hydroxy-5-iodobenzoic acid.

    Amide Formation: The 4-fluoroaniline is reacted with 2-hydroxy-5-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a methylene group.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the hydroxy group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted benzamides can be formed.

    Oxidation Products: The oxidation of the hydroxy group yields a ketone or aldehyde derivative.

    Reduction Products: The reduction of the hydroxy group results in a methylene derivative.

Scientific Research Applications

N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide is unique due to the presence of both a fluorophenyl group and an iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-hydroxy-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FINO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBXEFXDDUIVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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